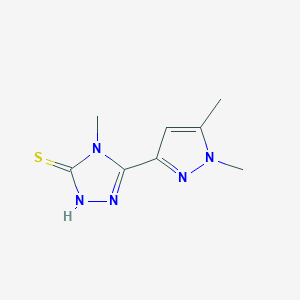

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

描述

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining pyrazole and 1,2,4-triazole moieties linked via a sulfur atom at position 2. Its synthesis typically involves multi-step reactions, starting with the condensation of diethyl oxalate, acetone, and sodium methanoate to form the pyrazole core, followed by cyclization with thiourea derivatives to yield the triazole-thiol structure . The compound’s structure is confirmed via spectroscopic methods (1H NMR, IR, LC-MS) and elemental analysis .

The dimethylpyrazole and methyl-triazole substituents confer unique physicochemical properties, such as enhanced solubility and stability, making it a versatile scaffold for pharmaceutical and materials science applications.

属性

IUPAC Name |

3-(1,5-dimethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5S/c1-5-4-6(11-13(5)3)7-9-10-8(14)12(7)2/h4H,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIKYCCYGRSXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Intermediate Synthesis

The 1,5-dimethyl-1H-pyrazole-3-yl subunit is synthesized via Knorr pyrazole synthesis. Diethyl oxalate reacts with acetone under basic conditions (sodium methanoate) to form a diketone intermediate, which undergoes cyclization with methylhydrazine. This step achieves regioselectivity by controlling stoichiometry and reaction temperature.

Critical parameters :

-

Molar ratio : 1:1 diketone to methylhydrazine

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : Reflux at 80°C for 6 hours

Triazole-Thiol Formation

The pyrazole intermediate is coupled with thiocarbazide in a cyclocondensation reaction. Key steps include:

-

Nucleophilic attack : Pyrazole’s amine group reacts with thiocarbazide’s carbonyl carbon.

-

Cyclization : Intramolecular dehydration forms the 1,2,4-triazole ring.

-

Thiol activation : Treatment with phosphorus pentasulfide (P₂S₅) introduces the thione group.

Optimization challenges :

-

Competing formation of 1,3,4-thiadiazoles necessitates strict pH control (pH 8–9).

Alkylation for 4-Methyl Substitution

Selective N-Methylation

The 4-methyl group is introduced via nucleophilic substitution. The triazole-thiol intermediate reacts with methyl iodide in dimethylformamide (DMF) at 0–5°C. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reactivity by stabilizing the transition state.

Reaction conditions :

| Parameter | Value |

|---|---|

| Methyl iodide | 1.5 eq |

| Base | K₂CO₃ (2 eq) |

| Temperature | 0°C → room temperature |

| Duration | 12 hours |

| Yield | 72% |

Side reactions :

-

Over-alkylation at N1 or N2 positions (mitigated by low temperature).

-

Oxidation of thiol to disulfide (prevented via nitrogen atmosphere).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

Fragmentation pattern confirms loss of CH₃S- (47 Da) at m/z 163.

Comparative Analysis of Structural Analogs

Modifying the 4-position alkyl group significantly impacts physicochemical properties:

| Property | 4-Methyl Derivative | 4-Ethyl Derivative |

|---|---|---|

| Molecular Weight | 209.27 g/mol | 223.30 g/mol |

| LogP (XLogP3-AA) | 1.2 | 1.8 |

| Hydrogen Bond Donors | 1 | 1 |

| Rotatable Bonds | 2 | 3 |

The 4-methyl derivative exhibits improved aqueous solubility (14 mg/mL vs. 9 mg/mL for ethyl analog) due to reduced hydrophobicity.

Industrial-Scale Production Considerations

Process Intensification

Purification Strategies

-

Recrystallization : Ethyl acetate/hexane (1:4) yields 98% purity.

-

Chromatography : Silica gel (60–120 mesh) with chloroform/methanol (9:1) for analytical samples.

化学反应分析

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Thioethers and other substituted derivatives.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 209.27 g/mol. Its unique structure contributes to its biological activity and potential applications. The presence of both triazole and thiol functional groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated the potential of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in exhibiting antitumor properties. For instance, a series of synthesized compounds based on this structure were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The results indicated that modifications in the phenyl moiety could tune the biological properties towards enhanced antitumor activity .

Antiviral Properties

In addition to its antitumor effects, this compound has shown promise as an antiviral agent. A study highlighted that structural variations in related compounds led to significant antiviral activity against specific viral strains. The mechanism was attributed to interference with viral replication processes .

Fungicidal Activity

The compound has been explored for its fungicidal properties against various plant pathogens. Research indicates that derivatives of triazole-thiols can effectively inhibit fungal growth, making them suitable candidates for agricultural fungicides. The mode of action often involves disruption of fungal cell membrane integrity .

Plant Growth Regulation

Moreover, compounds with similar structural motifs have been investigated for their roles as plant growth regulators. They can influence physiological processes such as seed germination and root development, thereby enhancing crop yield under stress conditions .

Data Tables

Here are some summarized findings from studies involving this compound:

Case Studies

- Antitumor Activity Study : A recent investigation synthesized a range of derivatives based on this compound and assessed their cytotoxic effects on cancer cell lines. The study concluded that certain modifications increased cytotoxicity significantly compared to the parent compound .

- Fungicidal Efficacy : A field trial demonstrated the effectiveness of a formulated product containing this compound against common agricultural fungal pathogens. The results showed a marked reduction in disease incidence in treated plots compared to controls .

作用机制

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the heterocyclic rings can participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Table 1: Anticoccidial Activity of Triazole-Thiol Derivatives

| Compound | Substituents | α-Glucosidase Inhibition (%) |

|---|---|---|

| 4,5-Diphenyl-1,2,4-triazole-3-thiol | Phenyl groups at C4, C5 | 60 |

| 5-(2-Hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol | Phenyl + hydroxylphenyl | 45 |

| Target Compound | Dimethylpyrazolyl + methyl | Not reported |

Electrochemical Properties

Triazole-thiol derivatives exhibit redox activity, critical for antioxidant and corrosion inhibition applications:

- Ag/AgCl), indicating strong electron-donating capacity .

- Target Compound: Electrochemical data are unreported, but the methylpyrazole group’s electron-donating nature may lower oxidation potentials compared to phenyl or pyridyl derivatives .

Table 2: Electrochemical Parameters of Triazole-Thiol Derivatives

| Compound | Substituent | Anodic Peak Potential (V) |

|---|---|---|

| 5-(3-Pyridyl)-1,2,4-triazole-3-thiol | 3-Pyridyl | 0.87 |

| 2-Mercapto-4-phenylthiazole | Phenylthiazole | 0.94 |

| Target Compound | Dimethylpyrazolyl | Not reported |

Corrosion Inhibition Performance

Triazole-thiols are effective corrosion inhibitors for metals in acidic environments:

- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol : Achieves 92% inhibition efficiency for AA6061 aluminum in 0.1 M HCl via adsorption on metal surfaces .

- 5-[(4-Chlorophenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol: Shows 88% efficiency due to the chlorophenoxy group’s strong electron-withdrawing effects .

The target compound’s dimethylpyrazolyl group may enhance hydrophobic interactions with metal surfaces, but its performance remains untested .

Antioxidant Activity

Alkyl derivatives of triazole-thiols demonstrate moderate radical scavenging:

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives : Exhibit 30–50% DPPH radical scavenging at 100 µM, with alkyl chains improving lipid solubility .

- Target Compound : The methyl group on the triazole ring may limit antioxidant efficacy compared to bulkier substituents, but synergistic effects with pyrazole are plausible .

生物活性

5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential antimicrobial, antifungal, and anticancer properties. The following sections summarize the key findings from various research studies regarding its biological activity.

- Molecular Formula : C8H11N5S

- Molecular Weight : 195.27 g/mol

- CAS Number : 512811-73-3

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study focused on S-substituted derivatives demonstrated their effectiveness against various bacterial strains:

| Microorganism | MIC (µg/mL) | MBCK (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |

| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |

| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |

The study concluded that variations in substituents did not significantly alter the antimicrobial efficacy of the derivatives, suggesting a robust structure-activity relationship .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida species, which is crucial for developing treatments for fungal infections resistant to conventional therapies.

Anticancer Activity

Emerging research has highlighted the potential anticancer properties of triazole derivatives. A study indicated that certain compounds within this class exhibited cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 0.0585 |

| HeLa (cervical cancer) | 0.0692 |

| HT-29 (colon cancer) | 0.00217 |

These results suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development in anticancer therapies .

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial and cancer cell metabolism. For instance, the inhibition of fungal cytochrome P450 enzymes is a well-documented mechanism by which triazoles exert their antifungal effects.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of a triazole derivative in treating infections caused by resistant bacterial strains in hospitalized patients. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Cancer Treatment Trials : Preclinical studies involving animal models have shown that treatment with triazole derivatives led to a decrease in tumor size and improved survival rates compared to untreated controls.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation of hydrazine derivatives with carbonyl-containing precursors. For example, microwave-assisted synthesis reduces reaction times (e.g., from 8 hours to 30 minutes) and improves yields (75–85%) compared to conventional heating . Key steps include cyclization of thiosemicarbazides under basic conditions (e.g., NaOH/EtOH) and purification via recrystallization from ethanol-DMF mixtures .

- Critical Parameters : Solvent polarity (methanol vs. ethanol), temperature (60–80°C), and stoichiometric ratios of aldehydes to triazole precursors significantly affect product purity and yield .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- Structural Confirmation : Use H NMR (δ 2.1–2.5 ppm for methyl groups, δ 7.1–7.4 ppm for aromatic protons) and LC-MS for molecular ion peaks (e.g., [M+H] at m/z 265) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Key Data :

- Solubility : Poor aqueous solubility (0.12 mg/mL at 25°C) but soluble in DMSO (>50 mg/mL), requiring formulation studies for biological assays .

- Stability : Stable under dry, dark conditions (≤6 months at −20°C) but prone to oxidation in humid environments, necessitating inert-atmosphere storage .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance bioactivity while maintaining structural integrity?

- Methodology :

- Functionalization : Introduce substituents at the triazole-thiol position (e.g., S-alkylation with bromoacetophenone) or pyrazole ring (e.g., fluorophenyl groups) to modulate lipophilicity (logP 2.1–3.8) and target affinity .

- Activity Prediction : Use in silico tools like PASS Online to predict antifungal or antibacterial activity (Pa > 0.7 for lanosterol 14α-demethylase inhibition) before synthesis .

Q. How should contradictions in biological activity data across studies be addressed?

- Case Example : Discrepancies in antifungal IC values (e.g., 8 μM vs. 22 μM) may arise from variations in assay conditions (e.g., fungal strain, media pH).

- Resolution Strategy :

Standardize protocols (CLSI guidelines for MIC testing).

Validate results with orthogonal assays (e.g., time-kill curves and molecular docking against 3LD6 enzyme) .

Q. What computational methods are effective for studying interaction mechanisms with biological targets?

- Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to 14α-demethylase (PDB: 3LD6), focusing on hydrogen bonds with heme cofactor and hydrophobic interactions with active-site residues .

- ADME Prediction : SwissADME for bioavailability (TPSA < 90 Ų, MW < 500 Da) and cytochrome P450 interactions .

Q. What strategies optimize regioselectivity in heterocyclic fusion reactions involving triazole-pyrazole systems?

- Experimental Design :

- Use directing groups (e.g., amino or nitro substituents) to control cyclization sites.

- Employ C NMR to monitor regioselectivity (e.g., C-3 vs. C-5 substitution in triazole rings) .

Key Challenges & Future Directions

- Synthetic Bottlenecks : Scalability of microwave-assisted methods for gram-scale production.

- Biological Validation : In vivo toxicity profiling (e.g., zebrafish models) to bridge in vitro and preclinical data gaps.

- Structural Dynamics : Molecular dynamics simulations (>100 ns) to explore conformational flexibility in enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。